Ko 143

Vue d'ensemble

Description

Applications De Recherche Scientifique

Ko 143 has several scientific research applications, including:

Chemistry: Used as a tool to study the mechanisms of drug resistance and the role of breast cancer resistance protein in drug transport.

Biology: Employed in cell biology to investigate the function of breast cancer resistance protein in various cell types.

Medicine: Explored for its potential to enhance the efficacy of chemotherapeutic agents by overcoming drug resistance.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting multidrug resistance

Mécanisme D'action

Target of Action

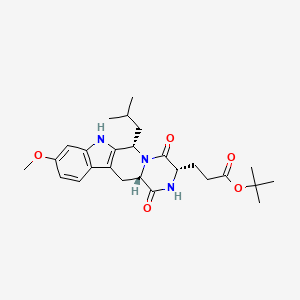

Ko 143, also known as “tert-Butyl 3-((3S,6S,12aS)-6-isobutyl-9-methoxy-1,4-dioxo-1,2,3,4,6,7,12,12a-octahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indol-3-yl)propanoate”, is a potent and selective inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2), also known as the breast cancer resistance protein (BCRP) . ABCG2 is a membrane protein that plays a significant role in the multidrug resistance of cancer cells .

Mode of Action

This compound interacts with ABCG2 by binding to it and inhibiting its function . This inhibition leads to an increase in intracellular drug accumulation and reverses BCRP-mediated multidrug resistance . It blocks the transport of certain drugs, such as topotecan and mitoxantrone, in a concentration-dependent manner .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ABCG2-mediated drug efflux pathway . By inhibiting ABCG2, this compound prevents the efflux of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentrations and enhancing their cytotoxic effects .

Pharmacokinetics

The metabolic stability of this compound is quite poor in human liver microsomes . The tert-butyl ester group in this compound can be rapidly hydrolyzed and removed by carboxylesterase 1 . This metabolic pathway is a major pathway of this compound metabolism in both human liver microsomes and mice .

Result of Action

The inhibition of ABCG2 by this compound leads to an increase in the intracellular accumulation of chemotherapeutic drugs, reversing the multidrug resistance of cancer cells . This results in enhanced cytotoxic effects of these drugs on cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that are substrates or inhibitors of ABCG2 can affect the efficacy of this compound . Additionally, the pH and ionic strength of the cellular environment can also impact the stability and activity of this compound .

Analyse Biochimique

Biochemical Properties

Ko 143 interacts with the ABCG2 transporter, a member of the ATP-binding cassette transport protein superfamily . It inhibits the ATPase activity of ABCG2 with an IC50 value of 9.7 nM . It displays over 200-fold selectivity over P-glycoprotein and MRP-1 transporters .

Cellular Effects

This compound increases intracellular drug accumulation and reverses BCRP-mediated multidrug resistance . It has been used to determine the role of ABCG2 in the tumor microenvironment .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the ATPase activity of ABCG2 . This prevents the export of certain drugs, thereby increasing their intracellular accumulation .

Temporal Effects in Laboratory Settings

This compound has been used in various laboratory settings to study its effects over time. It has been found to be effective in vivo in mice . It is rapidly metabolized in rat plasma .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects are not mentioned in the available literature, it is known to be effective in vivo in mice .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the disposition of many drugs and environmental toxins . It interacts with the ABCG2 transporter, which plays a significant role in these pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues via its interaction with the ABCG2 transporter . This interaction potentially restricts the distribution of certain drugs .

Subcellular Localization

Given its interaction with the ABCG2 transporter, it is likely to be localized in the same subcellular compartments as this transporter .

Méthodes De Préparation

Ko 143 est synthétisé par une série de réactions chimiques impliquant la formation d'une structure de pyrazinoindole. La voie de synthèse implique généralement les étapes suivantes :

Formation du noyau pyrazinoindole : Cela implique la cyclisation d'un précurseur approprié pour former la structure de base.

Fonctionnalisation : Introduction de groupes fonctionnels tels que des groupes méthoxy et isopropyle sur la structure de base.

Estérification : La dernière étape implique l'estérification du groupe acide carboxylique pour former l'ester souhaité.

Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais le composé est généralement produit dans des laboratoires de recherche à des fins expérimentales.

Analyse Des Réactions Chimiques

Ko 143 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites.

Substitution : This compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier les mécanismes de résistance aux médicaments et le rôle de la protéine de résistance au cancer du sein dans le transport des médicaments.

Biologie : Employé en biologie cellulaire pour étudier la fonction de la protéine de résistance au cancer du sein dans différents types de cellules.

Médecine : Exploré pour son potentiel à améliorer l'efficacité des agents chimiothérapeutiques en surmontant la résistance aux médicaments.

Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant la multirésistance aux médicaments

Mécanisme d'action

This compound exerce ses effets en inhibant la protéine de résistance au cancer du sein, qui est un transporteur membranaire impliqué dans l'efflux des médicaments hors des cellules. En inhibant cette protéine, this compound augmente la concentration intracellulaire des agents chimiothérapeutiques, améliorant ainsi leur efficacité. Les cibles moléculaires de this compound comprennent le transporteur ATP-binding cassette sous-famille G membre 2, et les voies impliquées sont liées au transport et aux mécanismes de résistance aux médicaments .

Comparaison Avec Des Composés Similaires

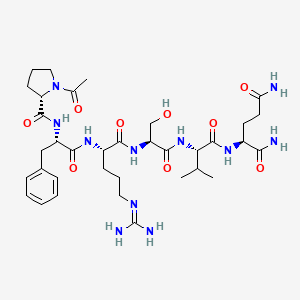

Ko 143 est unique par sa grande sélectivité et sa puissance en tant qu'inhibiteur de la protéine de résistance au cancer du sein. Des composés similaires comprennent :

Fumitremorgin C : Un autre inhibiteur de la protéine de résistance au cancer du sein mais moins sélectif que this compound.

GF120918 : Un inhibiteur double de la protéine de résistance au cancer du sein et de la P-glycoprotéine, mais avec une sélectivité inférieure.

Elacridar : Inhibe à la fois la protéine de résistance au cancer du sein et la P-glycoprotéine, mais avec des profils de puissance et de sélectivité différents

This compound se distingue par sa sélectivité supérieure à 200 fois par rapport à d'autres transporteurs comme la P-glycoprotéine et la protéine 1 associée à la multirésistance .

Propriétés

IUPAC Name |

tert-butyl 3-[(2S,5S,8S)-14-methoxy-2-(2-methylpropyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N3O5/c1-14(2)11-20-23-17(16-8-7-15(33-6)12-19(16)27-23)13-21-24(31)28-18(25(32)29(20)21)9-10-22(30)34-26(3,4)5/h7-8,12,14,18,20-21,27H,9-11,13H2,1-6H3,(H,28,31)/t18-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNRAECHCJZNRF-JBACZVJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C2=C(CC3N1C(=O)C(NC3=O)CCC(=O)OC(C)(C)C)C4=C(N2)C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C2=C(C[C@@H]3N1C(=O)[C@@H](NC3=O)CCC(=O)OC(C)(C)C)C4=C(N2)C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438079 | |

| Record name | Ko 143 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461054-93-3 | |

| Record name | KO 143 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0461054933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ko 143 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 461054-93-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

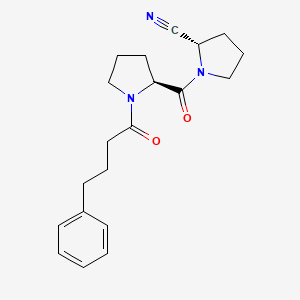

Feasible Synthetic Routes

Q1: What is the primary target of Ko143?

A1: Ko143 is a potent and specific inhibitor of the ATP-binding cassette transporter ABCG2, also known as breast cancer resistance protein (BCRP). []

Q2: How does Ko143 interact with ABCG2?

A2: Ko143 binds to ABCG2 and inhibits its efflux activity, preventing the transporter from pumping substrates out of the cell. [, ] This increases intracellular accumulation of ABCG2 substrates. [, , , ] The exact binding site and mechanism of inhibition are still under investigation, but studies suggest Ko143 may interact with the transporter during different stages of its transport cycle. []

Q3: Is Ko143 specific for ABCG2?

A3: While Ko143 demonstrates high potency for ABCG2, studies show it can interact with other transporters at higher concentrations. [, ] For example, it displays substrate activity for P-glycoprotein (P-gp/ABCB1) and multidrug resistance-associated protein 1 (MRP1/ABCC1) at concentrations above 1 μM. []

Q4: What are the downstream effects of Ko143 inhibiting ABCG2?

A4: Ko143 inhibition of ABCG2 leads to increased intracellular accumulation of ABCG2 substrates. This can have several downstream effects depending on the substrate and cell type:

- Increased drug efficacy: For chemotherapeutic drugs that are ABCG2 substrates, Ko143 can enhance their efficacy by increasing their intracellular concentration and overcoming drug resistance. [, , , , , , ]

- Altered cellular signaling: Ko143 can impact cellular signaling pathways, such as the MEK/ERK pathway, potentially by modulating transporter trafficking and function. []

- Modulation of stem cell maintenance: In prostate cancer cells, Ko143 was shown to increase intracellular androgen levels by inhibiting ABCG2-mediated androgen efflux. This led to increased androgen receptor expression and activity, promoting cell differentiation and reducing tumor growth. []

Q5: What is the molecular formula and weight of Ko143?

A5: The molecular formula of Ko143 is C28H37N3O6. Its molecular weight is 511.6 g/mol.

Q6: Is there any spectroscopic data available for Ko143?

A6: Spectroscopic data, such as NMR and mass spectrometry, are crucial for compound characterization. While the provided research papers primarily focus on Ko143's biological activity, some mention analytical techniques like high-performance liquid chromatography (HPLC) coupled with fluorescence detection for quantifying Ko143 in biological samples. [] Further investigation into publicly available chemical databases or contacting the original researchers may yield more detailed spectroscopic information.

Q7: Does Ko143 possess any catalytic properties?

A7: Ko143 is not known to have catalytic properties. It primarily acts as an inhibitor by binding to ABCG2 and blocking its transport function. [, ] Its primary application is as a pharmacological tool for studying ABCG2 function and multidrug resistance. [, ]

Q8: Have there been any computational studies conducted on Ko143?

A8: The provided research predominantly focuses on in vitro and in vivo studies of Ko143. While computational studies are not explicitly mentioned, they could be valuable in elucidating the detailed binding interactions between Ko143 and ABCG2, guiding the development of more potent and selective inhibitors.

Q9: How do structural modifications of Ko143 affect its activity and selectivity?

A9: Several studies have investigated Ko143 analogs to identify compounds with improved metabolic stability and potency. [] For example, one study identified analogs with improved in vivo efficacy and pharmacokinetic properties compared to Ko143. [] These findings highlight the potential for optimizing Ko143's structure to enhance its therapeutic potential.

Q10: What are the strategies to improve Ko143 stability and bioavailability?

A10: Ko143's rapid degradation in mouse plasma poses a challenge for in vivo studies. [] Strategies to improve its stability could include:

- Chemical modification: Synthesizing analogs with improved metabolic stability, as demonstrated in studies exploring Ko143 derivatives. []

- Formulation optimization: Encapsulating Ko143 in nanocarriers, such as liposomes or nanoparticles, could protect it from degradation and improve its pharmacokinetic properties. [] One study successfully incorporated Ko143 with the photosensitizer curcumin into PLGA nanoparticles, demonstrating enhanced photodynamic efficacy in breast cancer cells. []

Q11: Are there specific SHE regulations for Ko143?

A11: As Ko143 is primarily a research tool, specific SHE regulations may vary depending on the country and institution. Researchers should consult relevant guidelines and material safety data sheets for handling and disposal procedures.

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Ko143?

A12: While detailed ADME studies are limited, some research provides insights into Ko143's pharmacokinetic properties:

- Absorption: Ko143 can be administered orally and is absorbed into the systemic circulation. [, ]

- Distribution: Ko143 can distribute to various tissues, including the brain, as evidenced by studies investigating its ability to modulate drug penetration across the blood-brain barrier. [, ]

- Metabolism: Ko143 is susceptible to esterase activity, leading to rapid degradation in mouse plasma. [] The specific metabolic pathways in other species require further investigation.

Q13: How does Ko143 influence the pharmacokinetics of other drugs?

A13: Ko143 can significantly impact the pharmacokinetics of drugs that are substrates for ABCG2 by increasing their absorption and distribution. [, ] For example, co-administration of Ko143 with the antibiotic topotecan led to increased oral bioavailability of topotecan in mice by inhibiting intestinal Bcrp1. []

Q14: What in vitro models are used to study Ko143's activity?

A14: Researchers commonly use cell lines overexpressing ABCG2, such as MDCKII-ABCG2, to assess Ko143's inhibitory potency. [, , , ] These models allow for controlled investigation of Ko143's effects on transporter function and drug accumulation.

Q15: What in vivo models are employed to investigate Ko143's effects?

A15: Rodent models, particularly mice, are frequently used to study Ko143's impact on drug pharmacokinetics and efficacy. [, , , , , ] For example, researchers utilize Bcrp1 knockout mice to investigate the role of Bcrp1 in drug distribution and the effect of Ko143 on overcoming transporter-mediated drug resistance. []

Q16: What are the known mechanisms of resistance to Ko143?

A16: While Ko143 is a potent ABCG2 inhibitor, its clinical application is limited by factors such as:

- Rapid metabolism: Its rapid degradation in vivo, particularly in mouse plasma, reduces its efficacy. [, ]

- Lack of specificity: At higher concentrations, Ko143 can interact with other transporters, potentially leading to off-target effects. [, ]

- Emergence of resistance: As with other targeted therapies, cancer cells may develop resistance mechanisms to evade Ko143's inhibitory effects. [, ] Further research is needed to understand and overcome these limitations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

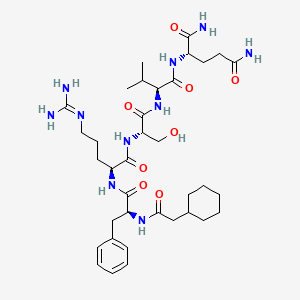

![2-[[2-[[2-[[2-[[2-[[2-(1-Adamantyl)acetyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide](/img/structure/B1673661.png)

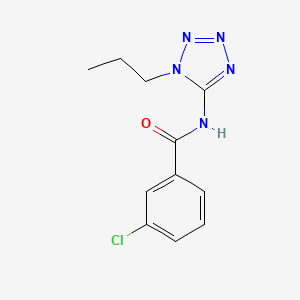

![2-[(3-cyano-5,5-dimethyl-7-oxo-4,6-dihydro-2-benzothiophen-1-yl)sulfanyl]ethyl N-(3-chlorophenyl)carbamate](/img/structure/B1673668.png)

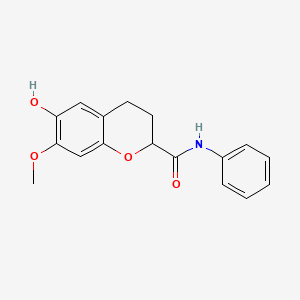

![2-[4-(Dimethylamino)styryl]-6-methoxybenzofuran](/img/structure/B1673674.png)

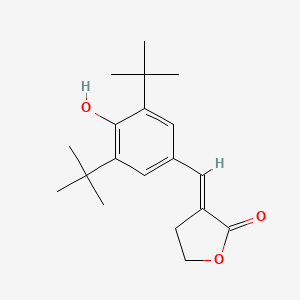

![1,3-Dimethyl-7-[2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl]purine-2,6-dione](/img/structure/B1673677.png)